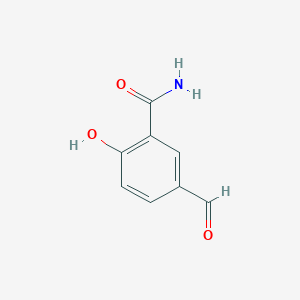
5-甲酰基-2-羟基苯甲酰胺
描述
5-Formyl-2-hydroxybenzamide is a chemical compound with the molecular formula C8H7NO3 and a molecular weight of 165.15 g/mol . It is known for its antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis . This compound also exhibits antifungal activity against Candida albicans .
科学研究应用
5-Formyl-2-hydroxybenzamide has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Its antibacterial and antifungal properties make it valuable in microbiological studies and the development of antimicrobial agents.
Medicine: It is explored for its potential use in treating bacterial and fungal infections.
作用机制
Target of Action
5-Formyl-2-hydroxybenzamide, also known as Labetalol Impurity 3 , is primarily used in the preparation of unsaturated cinnamate ester benzamides as inhibitors of rhinovirus 3C protease . The primary target of this compound is the rhinovirus 3C protease, an enzyme that plays a crucial role in the life cycle of rhinoviruses.
Mode of Action
It is known that the compound is used in the synthesis of inhibitors for the rhinovirus 3c protease . This suggests that the compound likely interacts with the protease, potentially inhibiting its function and thus interfering with the viral life cycle.
Biochemical Pathways
Given its role as a precursor in the synthesis of rhinovirus 3c protease inhibitors , it can be inferred that the compound plays a role in the viral replication pathway by inhibiting the function of the protease.
Pharmacokinetics
It is known that the compound is slightly soluble in acetone and methanol , which could potentially influence its bioavailability.
Result of Action
Given its role in the synthesis of rhinovirus 3c protease inhibitors , it can be inferred that the compound’s action results in the inhibition of the protease, potentially leading to a disruption in the viral life cycle.
Action Environment
It is known that the compound is stable under normal temperatures and pressures
生化分析
Temporal Effects in Laboratory Settings
There is currently no information available on the changes in the effects of 5-Formyl-2-hydroxybenzamide over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of different dosages of 5-Formyl-2-hydroxybenzamide in animal models have not been studied
Transport and Distribution
There is currently no information available on how 5-Formyl-2-hydroxybenzamide is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation.
准备方法
5-Formyl-2-hydroxybenzamide can be synthesized through various methods. One common synthetic route involves the reaction of labetalol hydrochloride with sodium hydrogencarbonate in water, followed by treatment with sodium periodate and hydrochloric acid . The reaction conditions include drop-wise addition of the periodate solution at room temperature, followed by acidification to form a white precipitate, which is then recrystallized .
化学反应分析
5-Formyl-2-hydroxybenzamide undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.
Common Reagents and Conditions: Sodium periodate is commonly used for oxidation, while reducing agents like sodium borohydride are used for reduction reactions. Acidic or basic conditions can facilitate substitution reactions.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted benzamides.
相似化合物的比较
5-Formyl-2-hydroxybenzamide can be compared with other similar compounds, such as:
属性
IUPAC Name |
5-formyl-2-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c9-8(12)6-3-5(4-10)1-2-7(6)11/h1-4,11H,(H2,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFAWCVGHFXLDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
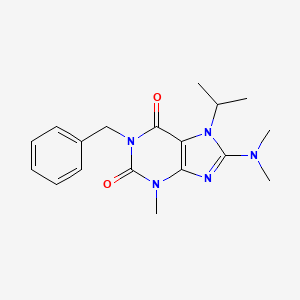
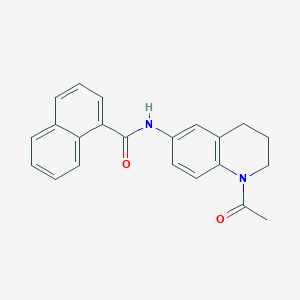
![Lithium 7-fluoro-1-isopropyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2366910.png)
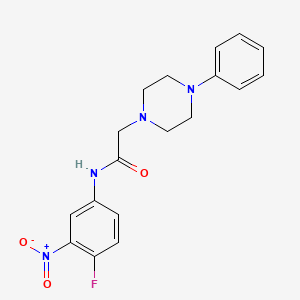

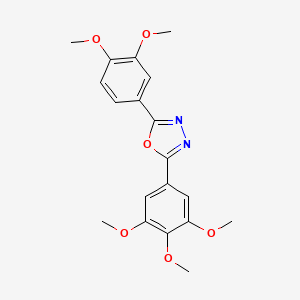

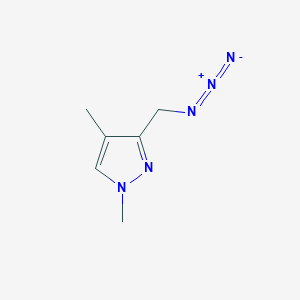
![(1r,3R,5S)-N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)adamantane-1-carboxamide](/img/structure/B2366920.png)
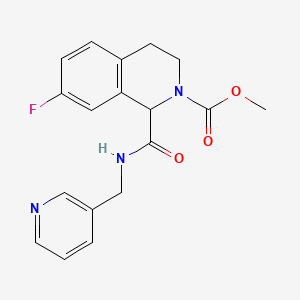
![3-[3-(dimethylamino)propyl]-7-methyl-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile](/img/structure/B2366923.png)
![4-[2-(3-Bromophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B2366925.png)
![2-(4-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2366926.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2366927.png)
